(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine
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Overview
Description
(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine is a chemical compound with the CAS Number: 270253-11-7 . It has a molecular weight of 218.22 . The IUPAC name for this compound is N2-benzyl-3,3,3-trifluoropropane-1,2-diamine . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13F3N2/c11-10(12,13)9(6-14)15-7-8-4-2-1-3-5-8/h1-5,9,15H,6-7,14H2 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 218.22 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
Copper-Catalyzed Stereospecific C–S Coupling Reaction : A study by Jiang et al. (2018) developed a protocol for synthesizing highly enantiopure benzylic thioethers, thioacetates, and sulfones using copper-catalyzed stereospecific C–S coupling reactions. This process efficiently utilizes various tertiary benzylic amines, including those containing a benzylamine moiety, and transfers chirality to the products with high enantiomeric excess (94–99% ee) (Jiang, Li, Zhou, & Zeng, 2018).
Encapsulation of Halides : Pentafluorophenyl-substituted tripodal amines, including those similar to (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine, have been investigated by Lakshminarayanan et al. (2007) for their potential in encapsulating halides like Cl- and Br- within their cavities upon protonation (Lakshminarayanan, Ravikumar, Suresh, & Ghosh, 2007).
Analytical Applications
- Fluorogenic Reagent for Chromatographic Analysis : Beale et al. (1989) described the use of a compound similar to this compound as a precolumn fluorogenic reagent for ultrahigh sensitivity determination of primary amines by micro-column liquid chromatography (Beale, Hsieh, Savage, Wiesler, & Novotny, 1989).
Chemical Reactions and Transformations
Dimroth Rearrangement : Albert (1970) researched the Dimroth rearrangement, studying transformations of primary amines like 4-amino-3-benzyl-1,2,3-triazole into secondary amines, which could include compounds structurally similar to this compound. This study highlights the potential for chemical transformations involving such amines (Albert, 1970).
Functional Modification of Hydrogels : Aly and El-Mohdy (2015) demonstrated the modification of poly vinyl alcohol/acrylic acid hydrogels using various amines, including those with structural similarities to this compound. This research could indicate potential applications in material science and medical fields (Aly & El-Mohdy, 2015).
Safety and Hazards
Properties
IUPAC Name |
2-N-benzyl-3,3,3-trifluoropropane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2/c11-10(12,13)9(6-14)15-7-8-4-2-1-3-5-8/h1-5,9,15H,6-7,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQBRWKRJPPJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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